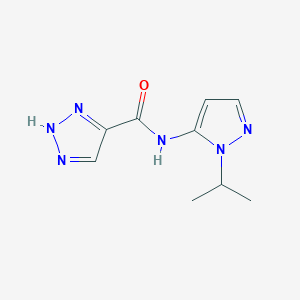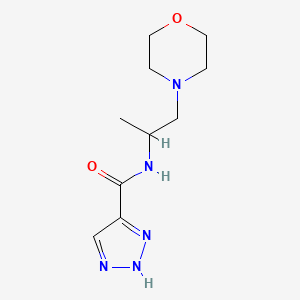![molecular formula C11H13NO7S B6642604 (2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid](/img/structure/B6642604.png)
(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid, also known as MSBA, is a chemical compound that has become increasingly popular in scientific research. MSBA is a sulfonamide derivative of aspartic acid and has been found to have numerous applications in various fields of study.
Mechanism of Action
The mechanism of action of (2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid is not fully understood, but it is believed to act as a competitive inhibitor of aspartate aminotransferase (AST). AST is an enzyme that catalyzes the conversion of aspartate to oxaloacetate. By inhibiting AST, (2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid is able to modulate the levels of aspartate and oxaloacetate in cells.
Biochemical and Physiological Effects:
(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, and to reduce the levels of inflammatory cytokines in the body. (2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid in lab experiments is its specificity. (2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid is able to selectively target AST, which makes it a useful tool for studying the function of this enzyme. However, one limitation of using (2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are numerous future directions for the use of (2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid in scientific research. One area of interest is the development of new drugs and therapies for cancer and other diseases. (2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid has also been proposed as a potential tool for studying the role of AST in various physiological processes, such as glucose metabolism and insulin signaling. Additionally, (2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid could be used in the development of new diagnostic tools for diseases that involve abnormalities in AST activity.
Synthesis Methods
The synthesis of (2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid involves the reaction between aspartic acid and 2-methoxybenzenesulfonyl chloride. This reaction takes place in the presence of a base, such as triethylamine, and results in the formation of (2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid as a white solid.
Scientific Research Applications
(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid has been found to have numerous applications in scientific research. It has been used as a tool to study the structure and function of proteins, as well as to investigate the interactions between proteins and small molecules. (2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid has also been used in the development of new drugs and therapies for various diseases.
properties
IUPAC Name |
(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7S/c1-19-8-4-2-3-5-9(8)20(17,18)12-7(11(15)16)6-10(13)14/h2-5,7,12H,6H2,1H3,(H,13,14)(H,15,16)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGICMHVZMBXKZ-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NC(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1S(=O)(=O)N[C@@H](CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine](/img/structure/B6642530.png)
![[1-(2-Amino-6-methylpyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B6642545.png)

![N-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6642556.png)
![6-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6642557.png)
![4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide](/img/structure/B6642565.png)
![4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine](/img/structure/B6642579.png)
![6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B6642584.png)



![(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid](/img/structure/B6642623.png)
![2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide](/img/structure/B6642639.png)
